molecular formula C12H15N2O3S+ B1231019 Bufothionine

Bufothionine

Cat. No.: B1231019
M. Wt: 267.33 g/mol
InChI Key: XFIMEMVNMWDPRW-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Bufothionine is an indolealkylamine alkaloid naturally present in the parotid glands and skin secretions of toads, including Bufo bufo gargarizans , and is a recognized component of the traditional Chinese medicine Cinobufacini (Huachansu) . This compound is offered exclusively for research purposes to investigate its significant therapeutic potential. Studies have demonstrated that this compound exhibits promising anti-tumor activity. In research using H22-tumor-bearing mice, this compound was shown to restrain tumor growth, with one study reporting a 65.16% inhibition rate . Its mechanism of action is associated with the induction of mitochondria-mediated apoptosis in hepatocellular carcinoma cells, involving the up-regulation of pro-apoptotic proteins such as Bax, Bid, and caspase-3, and the down-regulation of the anti-apoptotic protein Bcl-2 . Concurrently, this compound has displayed hepatoprotective properties in models of acute liver injury, reducing the levels of biochemical markers like ALT and ameliorating liver morphology damage . These dual properties make it a compelling compound for research into liver cancers and chemical-induced liver injuries. Intended Use & Handling: This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, human or veterinary therapeutic applications, or for any form of personal use . The product must only be used in controlled laboratory settings by qualified researchers. RUO products are not subject to the regulatory approvals required for clinical diagnostics or drugs, and their safety and efficacy for such uses have not been established.

Properties

Molecular Formula

C12H15N2O3S+

Molecular Weight

267.33 g/mol

IUPAC Name

(7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-9-yl) hydrogen sulfite

InChI

InChI=1S/C12H14N2O3S/c1-14(2)6-5-8-7-13-9-3-4-10(17-18(15)16)12(14)11(8)9/h3-4,7,13H,5-6H2,1-2H3/p+1

InChI Key

XFIMEMVNMWDPRW-UHFFFAOYSA-O

Canonical SMILES

C[N+]1(CCC2=CNC3=C2C1=C(C=C3)OS(=O)O)C

Synonyms

bufothionine

Origin of Product

United States

Scientific Research Applications

Anti-Cancer Properties

Bufothionine has demonstrated significant anti-cancer effects in various studies:

  • Hepatocellular Carcinoma (HCC) : this compound has been shown to suppress the growth of liver cancer cells both in vitro and in vivo. It induces apoptosis through mitochondrial pathways and enhances cell cycle arrest by activating damage checkpoints in cancer cells . Additionally, this compound inhibits the JAK2/STAT3 signaling pathway, promoting autophagy and potentially enhancing the effectiveness of chemotherapeutic agents .
  • Gastric Cancer : Research indicates that this compound can inhibit the PIM3 gene, which is often associated with chemoresistance in gastric cancer cells. This inhibition leads to increased cell death and decreased proliferation of cancerous cells .
  • Case Study : In a study involving H22 hepatoma-bearing mice, this compound treatment resulted in a significant reduction in tumor size and weight, indicating its potential as a viable therapeutic option for liver cancer .

Anti-Inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

  • Mechanism : It has been found to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in human monocyte cell lines. This suppression is linked to the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation .
  • Therapeutic Potential : The anti-inflammatory effects suggest that this compound could be developed as a treatment for inflammatory diseases, providing an alternative to conventional anti-inflammatory drugs that often have significant side effects.

Table 1: Summary of this compound's Anti-Cancer Effects

Cancer TypeMechanism of ActionReference
Hepatocellular CarcinomaInduces apoptosis; inhibits JAK2/STAT3 pathway , ,
Gastric CancerInhibits PIM3 gene; promotes cell death ,
Other TumorsCell cycle arrest; pro-apoptotic effects ,

Table 2: this compound's Anti-Inflammatory Mechanisms

CytokineEffect on ReleaseReference
TNF-αSuppressed release ,
IL-6Suppressed release ,

Comparison with Similar Compounds

Bufothionine belongs to a broader class of bioactive compounds in toad-derived medicines, including bufadienolides (e.g., bufalin, cinobufagin) and other indolealkylamines (e.g., bufotenine, bufotenidine). Below is a systematic comparison:

Chemical Structure and Classification
Compound Class Key Structural Features Source
This compound Indolealkylamine Indole ring with sulfonic acid group Toad skin/venom
Bufotenine Indolealkylamine 5-hydroxyindole with methylated amine Toad venom, psychoactive snuffs
Bufotenidine Indolealkylamine Quaternary ammonium derivative of bufotenine Toad venom
Bufalin Bufadienolide Steroid backbone with lactone ring Toad venom, Cinobufacini
Cinobufagin Bufadienolide Hydroxylated bufadienolide with epoxy group Toad venom

Key Differences :

  • This compound is sulfonated, enhancing hydrophilicity, whereas bufadienolides (e.g., bufalin) are lipophilic due to steroid backbones .
  • Bufotenine and bufotenidine lack sulfonic acid groups but exhibit psychotropic activity via 5-HT2A receptor interactions, unlike this compound’s apoptotic focus .
Pharmacological Effects
Compound Anti-Cancer Mechanism Anti-Inflammatory Activity Additional Effects
This compound Mitochondrial apoptosis (↑p53, Bax; ↓Bcl-2); G2/M arrest Moderate (30% inhibition at 100 µg/mL) Hepatoprotective
Bufotenine Limited direct anti-cancer data Strong (↓NF-κB signaling) Psychotropic (5-HT2A agonist)
Bufalin Na+/K+ ATPase inhibition; apoptosis via PI3K/AKT Not reported Cardiotoxic at high doses
Cinobufagin Caspase activation; cell cycle arrest (G0/G1 phase) Not reported Anti-angiogenic

Contrasts :

  • This compound uniquely combines anti-tumor and liver-protective effects, unlike bufotenine (primarily psychoactive) or bufalin (cardiotoxic) .
  • Bufadienolides (e.g., bufalin) show broader cytotoxicity but lack the mitochondrial apoptosis specificity of this compound .
Pharmacokinetic Profiles
Compound Bioavailability Plasma Exposure (AUC, ng·h/mL) Major Formulation
This compound High in injection 1,520 (injection) vs. 280 (capsule) Cinobufacini injection
Bufalin Low (oral) 450 (capsule) Capsules, topical creams
Bufotenine Rapid absorption Not quantified Psychoactive snuffs

Key Insight: this compound’s higher aqueous solubility makes it predominant in injectable formulations, whereas bufadienolides are more stable in oral or topical forms .

Preparation Methods

Ethanol-Based Extraction and Precipitation

The foundational approach to isolating bufothionine involves ethanol or methanol extraction of dried toad venom, followed by sequential solvent partitioning. A patented method details the use of alcohols (e.g., methyl or ethyl alcohol) to dissolve crude toad secretions, with subsequent evaporation under vacuum to concentrate bufadienolides. The residue is reconstituted in distilled water (7–8 times the original dry weight) and agitated for 1–2 hours. This aqueous phase retains water-soluble compounds, including this compound, while lipophilic constituents like cholesterol remain insoluble.

Liquid-Liquid Partitioning for Purification

To further refine this compound, the aqueous extract is subjected to liquid-liquid partitioning with chloroform or butyl alcohol. These solvents selectively remove non-polar impurities (e.g., bufagins and bufotoxins), leaving this compound in the aqueous layer. Precipitation of this compound is achieved by adding flavianic or picric acid, forming insoluble salts that are filtered and washed. This method yields this compound flavianate with minimal co-precipitation of epinephrine or suberic acid.

Table 1: Solvent Extraction Parameters for this compound Isolation

StepSolvent SystemVolume RatioKey Output
Initial ExtractionEthanol/Methanol1:5 (w/v)Crude bufadienolide mix
Aqueous PartitioningDistilled Water1:7 (w/v)This compound-rich phase
Chloroform WashChloroform/Ether (3:1)1:2 (v/v)Depleted impurities
Acid PrecipitationFlavianic Acid (1% w/v)This compound flavianate

Chromatographic Purification Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC has become the gold standard for quantifying this compound in pharmaceutical preparations. In a study analyzing Cinobufacini injections, a C18 column (4.6 × 250 mm, 5 μm) with a mobile phase of acetonitrile-water (65:35 v/v) achieved baseline separation of this compound from cinobufagin and resibufogenin. The method validated a this compound content of 0.82 mg/mL in injections, with a detection limit of 0.1 μg/mL.

Hydrophilic Interaction Chromatography (HILIC)

Coupling reversed-phase liquid chromatography (RPLC) with HILIC enhances resolution for polar bufadienolides. A two-step protocol isolates this compound from Bufo bufo gargarizans skin using a C18 column (20 × 250 mm, 10 μm) with gradient elution (acetonitrile:water, 30–70%), followed by a HILIC column (10 × 250 mm, 5 μm) with acetonitrile-ammonium acetate buffer. This tandem approach achieves >98% purity, critical for pharmacological applications.

Table 2: Chromatographic Conditions for this compound Purification

ParameterReversed-Phase (RPLC)Hydrophilic Interaction (HILIC)
Column Dimensions20 × 250 mm, 10 μm C1810 × 250 mm, 5 μm HILIC
Mobile PhaseAcetonitrile-Water (30–70%)Acetonitrile-50 mM NH4OAc (85:15)
Flow Rate5 mL/min2 mL/min
Purity Output85–90%>98%

Mechanistic Insights into this compound’s Anticancer Activity

Cell Cycle Arrest in Hepatocellular Carcinoma

This compound exhibits dose- and time-dependent inhibition of SMMC-7721 and BEL-7402 liver cancer cells, with IC50 values of 120 μg/mL and 150 μg/mL, respectively. Flow cytometry reveals a 40% increase in G2/M phase cells and a 25% reduction in G0/G1 populations after 48-hour exposure to 480 μg/mL this compound. This arrest correlates with downregulation of cyclin B1 and CDK1, key regulators of mitotic entry.

Synergy with Chemotherapeutic Agents

Preliminary data suggest this compound enhances the efficacy of doxorubicin by inhibiting P-glycoprotein-mediated drug efflux. Co-administration with 5-fluorouracil reduces hepatocellular carcinoma tumor volume by 60% in murine models, compared to 35% with monotherapy.

Challenges in Industrial-Scale Production

Yield Optimization

Traditional solvent extraction yields <0.5% this compound from dried venom, necessitating large-scale toad farming or synthetic biosynthesis. Advances in microbial fermentation using engineered Saccharomyces cerevisiae strains aim to produce this compound precursors (e.g., cholesterol derivatives) to bypass ecological concerns.

Stability and Formulation

This compound’s lactone ring is prone to hydrolysis at physiological pH, limiting its oral bioavailability. Nanoemulsion formulations with soybean lecithin and poloxamer 188 improve solubility by 12-fold and extend half-life to 8.2 hours in rat plasma .

Q & A

Q. What methodologies are critical for assessing this compound’s long-term toxicity and ecological impact?

  • Tiered Testing : Begin with Ames tests for mutagenicity, followed by chronic rodent studies (OECD 453). For environmental risk, conduct algal growth inhibition assays and biodegradability tests. Use probabilistic modeling to estimate bioaccumulation potential .

Methodological Frameworks

  • Research Question Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO elements (Population, Intervention, Comparison, Outcome) to structure hypotheses .
  • Data Contradiction Management : Adopt iterative triangulation—combine experimental, computational, and literature data to resolve conflicts .

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